molecular formula C16H10Cl2N2OS B2734772 N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-43-8

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2734772
CAS No.: 303998-43-8
M. Wt: 349.23
InChI Key: ZHCOTMNYGOBBPG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dichloroaniline and the carboxylic acid group of 2-phenylthiazole-4-carboxylic acid .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide: can be compared to other thiazole derivatives such as:

The uniqueness of This compound

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCOTMNYGOBBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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